

# Validating the Anti-Leukemic Effect of SHIN2 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-leukemic effects of **SHIN2**, a novel inhibitor of serine hydroxymethyltransferase (SHMT), against the standard-of-care chemotherapy agent methotrexate. The experimental data presented is derived from preclinical studies in mouse models of T-cell acute lymphoblastic leukemia (T-ALL), offering insights into the therapeutic potential of targeting one-carbon metabolism in this aggressive malignancy.

## Comparative Efficacy of SHIN2 and Methotrexate in T-ALL Mouse Models

The following tables summarize the quantitative data from in vivo studies, highlighting the efficacy of **SHIN2** as a monotherapy and in combination with methotrexate. The data is primarily sourced from studies on NOTCH1-driven mouse primary T-ALL and patient-derived xenograft (PDX) models.

Table 1: Effect of **SHIN2** and Methotrexate on Tumor Burden in a NOTCH1-driven T-ALL Mouse Model



| Treatment<br>Group      | Dosage                                                         | Assessment<br>Method                  | Change in<br>Tumor Burden                           | Statistical<br>Significance |
|-------------------------|----------------------------------------------------------------|---------------------------------------|-----------------------------------------------------|-----------------------------|
| Vehicle Control         | -                                                              | In vivo<br>bioluminescence<br>imaging | Baseline                                            | -                           |
| SHIN2                   | 200 mg/kg, BID,<br>IP                                          | In vivo<br>bioluminescence<br>imaging | Significant reduction vs. vehicle                   | p < 0.01                    |
| Methotrexate            | 10 mg/kg, IP                                                   | In vivo<br>bioluminescence<br>imaging | Reduction vs.<br>vehicle                            | Not specified               |
| SHIN2 +<br>Methotrexate | SHIN2: 200<br>mg/kg, BID, IP;<br>Methotrexate: 10<br>mg/kg, IP | In vivo<br>bioluminescence<br>imaging | Significant reduction vs. single agents and vehicle | p < 0.001                   |

Table 2: Effect of SHIN2 and Methotrexate on Survival in T-ALL Mouse Models



| Mouse Model            | Treatment<br>Group      | Median<br>Survival                        | Hazard Ratio<br>(vs. Vehicle) | Statistical<br>Significance |
|------------------------|-------------------------|-------------------------------------------|-------------------------------|-----------------------------|
| NOTCH1-driven<br>T-ALL | Vehicle Control         | ~16 days                                  | -                             | -                           |
| NOTCH1-driven<br>T-ALL | SHIN2                   | ~27 days                                  | Not specified                 | p < 0.001                   |
| NOTCH1-driven<br>T-ALL | Methotrexate            | Increased vs.<br>Vehicle                  | Not specified                 | p < 0.01                    |
| NOTCH1-driven<br>T-ALL | SHIN2 +<br>Methotrexate | Significantly increased vs. single agents | Not specified                 | p < 0.001                   |
| PDX T-ALL              | Vehicle Control         | Not specified                             | -                             | -                           |
| PDX T-ALL              | SHIN2                   | Significantly increased vs. Vehicle       | Not specified                 | p < 0.01                    |
| PDX T-ALL              | SHIN2 +<br>Methotrexate | Synergistically<br>increased<br>survival  | Not specified                 | p < 0.001                   |

## **Experimental Protocols**

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

#### **T-ALL Mouse Models**

- NOTCH1-driven Mouse Primary T-ALL Model:
  - Bone marrow from a NOTCH1-induced primary T-ALL mouse is harvested.
  - Leukemic cells are engineered to express luciferase for in vivo imaging.



- A secondary cohort of recipient mice is transplanted with these luciferase-expressing leukemic cells.
- Engraftment is confirmed, and mice are randomized into treatment groups.
- Patient-Derived Xenograft (PDX) Model:
  - Primary T-ALL cells from patients are obtained with informed consent.
  - Immunocompromised mice (e.g., NOD/SCID gamma) are engrafted with the patient's leukemic cells.
  - Engraftment is monitored through analysis of human CD45+ cells in peripheral blood.
  - Once leukemia is established, mice are randomized for treatment.

#### **Drug Administration**

- SHIN2: Administered intraperitoneally (IP) at a dose of 200 mg/kg twice daily (BID).
- Methotrexate: Administered intraperitoneally (IP) at a dose of 10 mg/kg.
- Combination Therapy: In synergistic studies, mice are treated with cycles of both SHIN2 and methotrexate at the dosages mentioned above.

#### In Vivo Bioluminescence Imaging

- · Mice are anesthetized using isoflurane.
- D-luciferin (150 mg/kg) is administered via intraperitoneal injection.
- After a short incubation period (10-15 minutes) to allow for substrate distribution, mice are placed in an in vivo imaging system (e.g., IVIS).
- Bioluminescence images are acquired, and the signal intensity (photons/second) is quantified for the region of interest to measure tumor burden.

### Flow Cytometry (FACS) Analysis of Leukemic Cells



- Peripheral blood is collected from the mice.
- Red blood cells are lysed using a suitable buffer.
- The remaining cells are stained with fluorescently labeled antibodies specific for human leukemic cell markers (e.g., human CD45) and mouse cell markers to distinguish between the populations.
- Samples are analyzed on a flow cytometer to quantify the percentage of leukemic cells in the blood.

## Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.





Click to download full resolution via product page

Caption: SHMT2 signaling pathway and points of inhibition by **SHIN2** and Methotrexate.





#### Click to download full resolution via product page

Caption: Workflow of the in vivo experiments to validate **SHIN2**'s anti-leukemic effect.



#### Click to download full resolution via product page

Caption: Logical comparison of **SHIN2**, Methotrexate, and their combination in T-ALL treatment.

 To cite this document: BenchChem. [Validating the Anti-Leukemic Effect of SHIN2 In Vivo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193483#validating-the-anti-leukemic-effect-of-shin2-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com